molecular formula C15H14O2S B14004048 2-Benzylsulfanyl-2-phenyl-acetic acid CAS No. 33767-32-7

2-Benzylsulfanyl-2-phenyl-acetic acid

Cat. No.: B14004048
CAS No.: 33767-32-7
M. Wt: 258.3 g/mol
InChI Key: CCMOFMGHPPQGJB-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-2-phenyl-acetic acid is an organic compound characterized by the presence of a benzylsulfanyl group and a phenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-2-phenyl-acetic acid typically involves the reaction of benzyl mercaptan with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-2-phenyl-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the benzylsulfanyl group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-Benzylsulfanyl-2-phenyl-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-2-phenyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with a phenyl group attached to acetic acid.

    Benzylsulfanyl acetic acid: Lacks the phenyl group but contains the benzylsulfanyl moiety.

    Phenylsulfanyl acetic acid: Contains a phenylsulfanyl group instead of a benzylsulfanyl group.

Uniqueness

2-Benzylsulfanyl-2-phenyl-acetic acid is unique due to the presence of both benzylsulfanyl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

33767-32-7

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2-benzylsulfanyl-2-phenylacetic acid

InChI

InChI=1S/C15H14O2S/c16-15(17)14(13-9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,16,17)

InChI Key

CCMOFMGHPPQGJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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